5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H3N3O3S |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)4-8-5(12-9-4)3-1-7-2-13-3/h1-2H,(H,10,11) |
InChI Key |
DXVYFYSHWTUGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclocondensation Route
A prevalent method for synthesizing 2,5-disubstituted thiazole derivatives involves bromination of α-bromoacetyl precursors followed by cyclocondensation with thioamide derivatives:
- Starting from a precursor such as 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, bromination with bromine in acetic acid at room temperature generates an α-bromo carbonyl intermediate.
- This intermediate undergoes cyclocondensation with thiocarbamide, benzenecarbothioamide, or thioureido acid to afford substituted thiazole derivatives.
- These reactions are typically conducted in acetic acid at moderate temperatures (~60 °C) to achieve good yields.
This method was successfully applied to generate 1,3-thiazole rings with various substitutions, which can then be further functionalized or linked to other heterocycles.
Preparation of the 1,2,4-Oxadiazole Moiety
Amidoxime and Carboxylic Acid Derivative Cyclodehydration
The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of amidoximes with activated carboxylic acid derivatives:
- Amidoximes are prepared from nitriles by reaction with hydroxylamine.
- The carboxylic acid component can be activated using reagents such as carbonyldiimidazole (CDI) or Vilsmeier reagents to facilitate cyclization.
- Heating the amidoxime and activated acid mixture (e.g., at 120 °C) induces cyclodehydration, forming the 1,2,4-oxadiazole ring.
- This method yields 1,2,4-oxadiazoles with good efficiency (typically 59–93% yields), often with straightforward purification.
One-Pot Synthesis from Amidoximes and Carboxylic Acids
Recent advances include:
- One-pot procedures activating the carboxylic acid group with Vilsmeier reagents to react directly with amidoximes, avoiding isolation of intermediates.
- This approach simplifies the process, reduces reaction time, and provides good to excellent yields (61–93%).
Coupling of Thiazole and Oxadiazole Rings
While direct literature specifically detailing the coupling of 1,3-thiazole at the 5-position to 1,2,4-oxadiazole-3-carboxylic acid is limited, the general synthetic approach involves:
- Synthesizing the thiazole derivative bearing a reactive substituent (e.g., brominated or amino group).
- Preparing the 1,2,4-oxadiazole ring with a complementary reactive site (e.g., carboxylic acid or ester).
- Employing cross-coupling reactions, condensation, or cyclization steps to link the two heterocyclic units.
For example, thiazole derivatives with bromomethyl groups have been used in nucleophilic substitution or cyclocondensation reactions to form linked heterocyclic systems.
Specific Synthetic Routes and Data
Example Synthesis from Literature
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of precursor to α-bromoacetyl intermediate | Br2 in AcOH, RT | High | Formation of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid |
| 2 | Cyclocondensation with thiocarbamide derivatives | AcOH, 60 °C | Moderate to High | Formation of 2,5-disubstituted thiazole derivatives |
| 3 | Esterification of carboxylic acid | Methanol, catalytic H2SO4 | High | Conversion to methyl esters for further derivatization |
| 4 | Conversion to acid hydrazides | Hydrazine hydrate, reflux in isopropanol | High | Precursor for further heterocyclic ring formation |
Oxadiazole Formation Data
| Method | Starting Materials | Catalyst/Reagent | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Amidoxime + activated acid (CDI) | Amidoxime, 4-aminobenzoic acid | CDI, DMF | 120 °C, 4 h | 59 | Good purity, moderate yield |
| One-pot amidoxime + acid (Vilsmeier reagent) | Amidoxime, carboxylic acid | Vilsmeier reagent | Mild heating | 61-93 | Simplified, no intermediate isolation |
| Nitroalkene tandem reaction | Nitroalkenes, arenes, nitriles | TfOH (superacid) | 10 min | ~90 | Very fast, high yield, but harsh conditions |
Industrial and Patent Considerations
- Patented methods for related oxadiazole derivatives emphasize safe, high-yield routes avoiding toxic reagents.
- For example, a three-step industrial route involves preparing substituted tetrazoles, selective acylation, and rearrangement to oxadiazole esters, which could be adapted for related compounds.
- These methods highlight the importance of process safety, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form reactive intermediates:
These intermediates serve as precursors for amides, esters, or hybrid heterocycles. For example, reaction with amines yields substituted amides (R-NH₂ → R-CO-NH₂) with >80% efficiency under DCC coupling.
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in regioselective cyclizations mediated by reagents like EDC·HCl or p-TsCl:
Ring-opening occurs under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), cleaving the oxadiazole ring to form thiazole-linked carboxylic acids.
Esterification and Amidation
The carboxylic acid group is esterified or amidated to modulate solubility and bioactivity:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Methyl Esterification | MeOH, H₂SO₄ catalyst, reflux | Methyl oxadiazole-3-carboxylate | 85–92% |
| Hydrazide Formation | NH₂NH₂, propan-2-ol, reflux | Oxadiazole-3-carbohydrazide | 78% |
Hydrazides react with aldehydes (e.g., benzaldehyde) to form hydrazones, which cyclize into 1,2,4-triazoles under basic conditions .
Oxidative and Reductive Transformations
The thiazole moiety undergoes oxidation, while the oxadiazole ring resists reduction:
| Reaction Type | Conditions | Product | Outcome |
|---|---|---|---|
| Thiazole Oxidation | H₂O₂, acetic acid, 50°C | Thiazole N-oxide | Enhanced polarity |
| Oxadiazole Reduction | LiAlH₄, THF, 0°C | Partial ring cleavage | Low yield (<20%) |
Decarboxylation and Thermal Stability
Thermal decarboxylation occurs above 200°C, producing CO₂ and 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole:
| Condition | Product | Application |
|---|---|---|
| 220°C, inert atmosphere | Oxadiazole-thiazole hybrid | Precursor for agrochemicals |
Biological Activity-Driven Modifications
Derivatives show enhanced bioactivity when modified:
| Derivative | Modification | Bioactivity (IC₅₀/EC₅₀) |
|---|---|---|
| Sulfonamide analog | SO₂NH₂ at oxadiazole C3 | hCA IX inhibition: 89 pM |
| Methylpyrrole hybrid | Cyclocondensation with diketones | Anticancer (SK-MEL-2: 8.2 nM) |
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents on the thiazole ring (e.g., 2,4-dichlorophenyl) enhance antimicrobial activity by 3-fold compared to unsubstituted analogs .
-
Electronic Effects : Electron-withdrawing groups (NO₂, CN) on the oxadiazole ring increase oxidative stability but reduce nucleophilicity.
This compound’s versatility in forming pharmacologically relevant hybrids (e.g., triazoles, pyrroles) positions it as a critical scaffold in medicinal chemistry and materials science.
Scientific Research Applications
5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural analogues of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, emphasizing substituent variations and physicochemical properties:
Notes:
- Chlorophenyl and methoxyphenyl substituents increase hydrophobicity, which may improve membrane permeability .
Enzyme Inhibition
- DNA Gyrase Inhibition : A structurally related compound, 5-(4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid, demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV, highlighting the role of the oxadiazole-carboxylic acid scaffold in targeting bacterial enzymes .
- MAO Inhibition : 5-Methyl-1,2-oxazole-3-carboxylic acid (an isoxazole analogue) showed MAO inhibitory activity, suggesting that electronic effects from heterocyclic substituents modulate enzyme binding .
Antimicrobial and Antimalarial Activity
- Antiplasmodial Activity : Trifluoromethyl-substituted oxadiazole analogues of astemizole exhibited multi-stage antiplasmodial activity, with carboxylic acid derivatives enhancing solubility and target engagement .
- Thiadiazole Analogues : 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid (a sulfur-containing analogue) may exhibit distinct reactivity due to thiadiazole’s electron-deficient nature, though specific activity data are unavailable .
Key Findings and Implications
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Chlorophenyl or trifluoromethyl substitutions enhance enzyme inhibition (e.g., DNA gyrase) by increasing electrophilicity .
- Pharmacokinetic Considerations : Carboxylic acid groups improve aqueous solubility but may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targets .
Biological Activity
5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery, particularly focusing on its anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate thiazole and oxadiazole precursors. Various methods have been reported for synthesizing oxadiazole derivatives, often utilizing hydrazine derivatives and carbonyl compounds as starting materials. The synthetic pathways can be optimized for yield and purity, which are crucial for subsequent biological evaluations.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study indicated that certain 1,2,4-oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis through pathways that upregulate pro-apoptotic proteins such as p53 and caspases .
Table 1: Cytotoxicity of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation |
| 5c | HeLa | 1.20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research indicates that compounds containing the thiazole and oxadiazole moieties exhibit potent antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Mycobacterium bovis BCG and various fungal strains .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | E. coli | 32 µg/mL |
| 5e | S. aureus | 16 µg/mL |
| 5f | Candida albicans | 8 µg/mL |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Anticancer Study : A recent investigation into the effects of thiazolyl oxadiazoles on human leukemia cell lines demonstrated a significant reduction in cell viability at low concentrations. The study reported that these compounds could induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of bacteria. The results showed that specific modifications to the oxadiazole structure enhanced antibacterial activity significantly compared to traditional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation reactions. For example, a two-step approach may be used:
Formation of the oxadiazole ring : Reacting a nitrile derivative with hydroxylamine under reflux conditions in ethanol or acetic acid.
Thiazole incorporation : Coupling the oxadiazole intermediate with a thiazole-containing precursor via palladium-catalyzed cross-coupling or nucleophilic substitution.
Key parameters include temperature control (80–120°C), solvent selection (DMF, acetic acid), and catalysts like Pd(PPh₃)₄. Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole-oxadiazole scaffold and carboxylic acid proton (δ ~12–13 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragment patterns.
- X-ray crystallography : For definitive structural elucidation, as demonstrated in related thiazole-oxadiazole hybrids .
- HPLC : To assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients.
Q. What are the common reactivity patterns of this compound in further functionalization?
The carboxylic acid group enables derivatization via:
- Esterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, 60°C).
- Amide formation : Using coupling agents like EDCI/HOBt with amines.
The thiazole ring may undergo electrophilic substitution (e.g., bromination at the 4-position), while the oxadiazole core is generally inert under mild conditions .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?
Focus on systematic modifications:
- Core substitutions : Replace the thiazole with isoxazole or pyridine to assess heterocycle specificity.
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to study ionizable moiety requirements.
- Side-chain variations : Introduce alkyl/aryl groups at the oxadiazole 5-position to probe steric effects.
Biological assays should include enzyme inhibition (e.g., COX-2, HDACs) and cytotoxicity profiling (IC₅₀ in cancer cell lines) .
Q. How should contradictory data in biological assays be resolved?
Case example: If a derivative shows unexpected low activity despite favorable computational docking:
Validate assay conditions : Check for false negatives (e.g., solubility issues in PBS; use DMSO controls).
Metabolic stability : Test compound stability in liver microsomes (e.g., mouse/human S9 fractions).
Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions.
Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h) and improves yield by 15–20% .
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency.
- In situ FTIR monitoring : Track intermediate formation (e.g., nitrile to amidoxime conversion) to halt reactions at optimal points.
Q. How can computational methods enhance the study of this compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) over 100-ns trajectories.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Density functional theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
